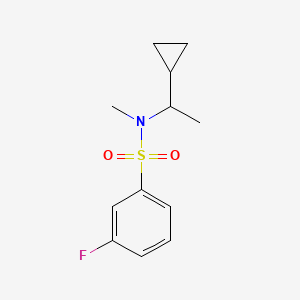
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide, also known as CFM-2, is a small molecule that has been extensively studied for its potential applications as a tool compound in scientific research. CFM-2 belongs to a class of compounds known as sulfonamides, which have been widely used in medicinal chemistry due to their ability to inhibit enzymes involved in various biological processes.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide involves the inhibition of carbonic anhydrase by binding to the active site of the enzyme. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit the CA XII isoform of carbonic anhydrase, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy.
Biochemical and Physiological Effects:
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit the CA XII isoform of carbonic anhydrase, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has also been shown to inhibit the growth and proliferation of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide as a tool compound is its selectivity for the CA XII isoform of carbonic anhydrase. This selectivity allows for the specific inhibition of CA XII in cancer cells, while leaving other isoforms of carbonic anhydrase unaffected. However, one of the limitations of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide. One direction is the development of more potent and selective inhibitors of CA XII, which could have even greater potential for cancer therapy. Another direction is the study of the physiological and biochemical effects of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide in vivo, which could provide further insight into its potential therapeutic applications. Additionally, the use of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide as a tool compound in the study of other enzymes and biological processes could lead to the discovery of new therapeutic targets.
Synthesemethoden
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the reaction of 3-fluorobenzenesulfonyl chloride with N-methylcyclopropaneamine to form the intermediate N-(1-cyclopropylethyl)-3-fluorobenzenesulfonamide. This intermediate is then reacted with dimethylsulfate to form the final product, N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide. The overall yield of this process is around 30%.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been used as a tool compound in various scientific research applications. One of the main applications of N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide is in the study of the enzyme carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has been shown to selectively inhibit a specific isoform of carbonic anhydrase, known as CA XII, which is overexpressed in certain types of cancer cells. This selective inhibition of CA XII by N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide has potential applications in cancer therapy.
Eigenschaften
IUPAC Name |
N-(1-cyclopropylethyl)-3-fluoro-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-9(10-6-7-10)14(2)17(15,16)12-5-3-4-11(13)8-12/h3-5,8-10H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZKVGDEFRBKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)S(=O)(=O)C2=CC=CC(=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)







![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)



![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![6-methyl-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7493396.png)